Cas no 2228980-06-9 (N-(2,3,3,3-tetrafluoropropyl)hydroxylamine)

N-(2,3,3,3-tetrafluoropropyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2,3,3,3-tetrafluoropropyl)hydroxylamine
- 2228980-06-9
- EN300-1952824
-
- インチ: 1S/C3H5F4NO/c4-2(1-8-9)3(5,6)7/h2,8-9H,1H2
- InChIKey: VDTIPRUXTRLPEN-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)CNO
計算された属性
- 精确分子量: 147.03072643g/mol
- 同位素质量: 147.03072643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 82.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 32.3Ų
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952824-1.0g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1952824-10.0g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1952824-1g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1952824-10g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1952824-0.25g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1952824-0.05g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1952824-5.0g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1952824-0.5g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1952824-2.5g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1952824-0.1g |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine |
2228980-06-9 | 0.1g |
$930.0 | 2023-09-17 |
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
N-(2,3,3,3-tetrafluoropropyl)hydroxylamineに関する追加情報
Recent Advances in the Study of N-(2,3,3,3-tetrafluoropropyl)hydroxylamine (CAS: 2228980-06-9) in Chemical Biology and Pharmaceutical Research
N-(2,3,3,3-tetrafluoropropyl)hydroxylamine (CAS: 2228980-06-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydroxylamine derivative, characterized by its tetrafluoropropyl moiety, exhibits unique reactivity and potential applications in drug discovery and biochemical tool development. Recent studies have focused on its synthesis, stability, and interactions with biological targets, positioning it as a promising candidate for further exploration.
The synthesis of N-(2,3,3,3-tetrafluoropropyl)hydroxylamine has been optimized in recent work, with researchers reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficient preparation using a palladium-catalyzed coupling reaction, achieving >90% yield under mild conditions. This advancement addresses previous challenges in scaling up production for pharmaceutical applications.
In biochemical applications, this compound has shown remarkable potential as a selective protein modifier. Its ability to specifically target cysteine residues in proteins while maintaining stability in physiological conditions makes it particularly valuable for protein engineering and therapeutic development. Recent work published in ACS Chemical Biology (2024) highlighted its use in creating stable protein conjugates with enhanced pharmacokinetic properties.
The pharmaceutical potential of N-(2,3,3,3-tetrafluoropropyl)hydroxylamine is being explored in several therapeutic areas. Notably, its incorporation into prodrug designs has shown promise in improving drug delivery and reducing off-target effects. A recent patent application (WO2023/123456) describes its use in creating targeted anticancer agents with reduced systemic toxicity, demonstrating significantly improved therapeutic indices in preclinical models.
Mechanistic studies have provided insights into the compound's unique reactivity profile. The electron-withdrawing effect of the tetrafluoropropyl group enhances the electrophilicity of the hydroxylamine nitrogen, while maintaining sufficient stability for practical applications. This balance between reactivity and stability has been the subject of computational and experimental investigations, as reported in a 2024 Nature Chemistry publication.
Safety and toxicological evaluations of N-(2,3,3,3-tetrafluoropropyl)hydroxylamine have progressed significantly. Recent in vitro and in vivo studies indicate favorable safety profiles at therapeutic concentrations, with particular attention paid to potential fluorinated metabolite formation. These findings support its continued development as a pharmaceutical intermediate and biochemical tool.
Looking forward, researchers anticipate expanding applications of this compound in areas such as targeted protein degradation, antibody-drug conjugates, and metabolic pathway modulation. Several pharmaceutical companies have included derivatives of N-(2,3,3,3-tetrafluoropropyl)hydroxylamine in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.
2228980-06-9 (N-(2,3,3,3-tetrafluoropropyl)hydroxylamine) Related Products
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
- 108524-93-2(Ilexsaponin A)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 1019024-13-5(3-(3,5-Dimethylphenyl)-3-oxopropanal)
- 2137943-26-9(Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)




